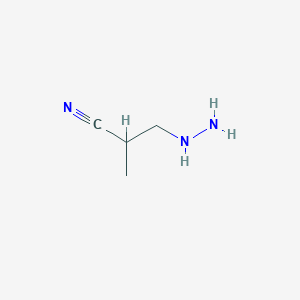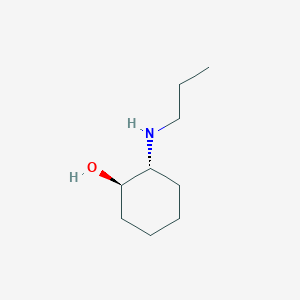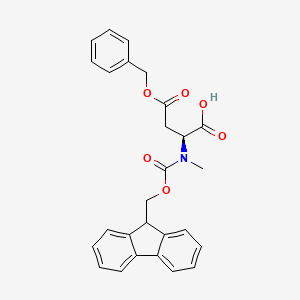
Fmoc-N-Me-Asp(OBzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Methyl-Aspartic Acid Benzyl Ester: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides protection to the amino group, while the benzyl ester (OBzl) protects the carboxyl group, allowing for selective deprotection and subsequent reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of N-methyl-aspartic acid is protected using the Fmoc group. This is achieved by reacting N-methyl-aspartic acid with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a benzyl ester. This is done by reacting the Fmoc-protected N-methyl-aspartic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of peptide synthesis with high precision and efficiency. The process includes:
- Automated addition of Fmoc-protected amino acids.
- Sequential deprotection and coupling reactions.
- Purification of the final product using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be cleaved using hydrogenation or acidic conditions.
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling agents like DCC or HBTU.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; hydrogenation or trifluoroacetic acid for benzyl ester cleavage.
Coupling: Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU).
Major Products Formed:
Deprotected Amino Acid: Removal of the Fmoc and benzyl ester groups yields N-methyl-aspartic acid.
Peptides: Coupling reactions result in the formation of peptides with N-methyl-aspartic acid as a residue.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Synthesis: Facilitates the stepwise construction of peptides on a solid support.
Biology:
Protein Engineering: Utilized in the design and synthesis of modified proteins with specific properties.
Enzyme Studies: Helps in the study of enzyme-substrate interactions by incorporating modified amino acids into peptides.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Biotechnology: Employed in the production of biopharmaceuticals and other biologically active compounds.
Material Science: Used in the synthesis of peptide-based materials with unique properties.
作用机制
The mechanism of action of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The benzyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound does not have a specific biological target or pathway, as its primary function is in chemical synthesis.
相似化合物的比较
Fmoc-Aspartic Acid Benzyl Ester: Similar structure but without the N-methyl group.
Fmoc-N-Methyl-Glutamic Acid Benzyl Ester: Similar structure but with an additional methylene group in the side chain.
Fmoc-N-Methyl-Aspartic Acid t-Butyl Ester: Similar structure but with a tert-butyl ester instead of a benzyl ester.
Uniqueness:
N-Methylation: The presence of the N-methyl group in Fmoc-N-Methyl-Aspartic Acid Benzyl Ester provides unique steric and electronic properties, influencing the reactivity and stability of the compound.
Benzyl Ester Protection: The benzyl ester group offers a different deprotection profile compared to other ester protecting groups, allowing for selective cleavage under specific conditions.
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXORJMTNSIPAW-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
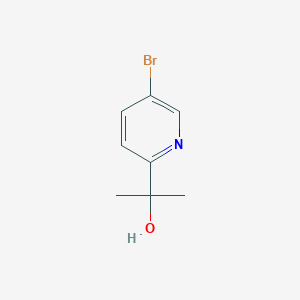
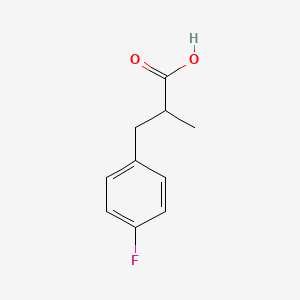


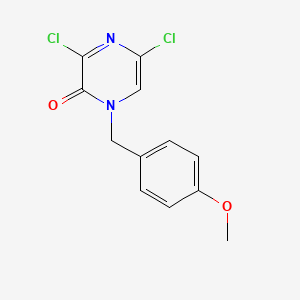
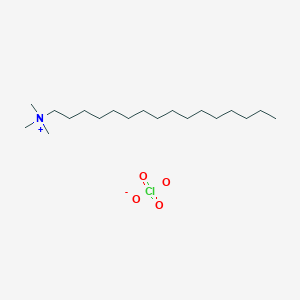
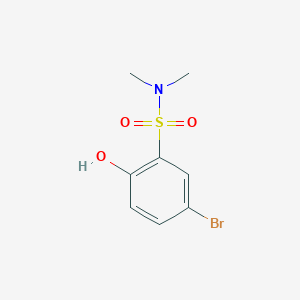

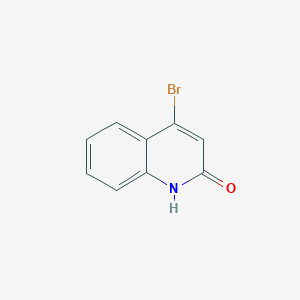
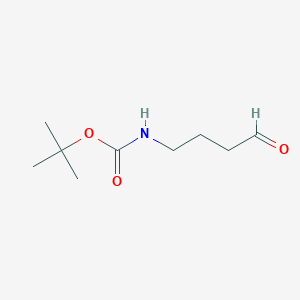
![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)

